
Adenosine, 3'-amino-3'-deoxy-2'-O-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adenosine, 3’-amino-3’-deoxy-2’-O-methyl- is a modified nucleoside analog It is structurally similar to adenosine, a key component of nucleic acids, but with specific modifications that confer unique properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of adenosine, 3’-amino-3’-deoxy-2’-O-methyl- typically involves the modification of adenosine at the 3’ and 2’ positions. One common method includes the use of flexizymes, which are ribozymes capable of charging amino acids onto tRNAs.
Industrial Production Methods
Industrial production of this compound may involve enzymatic reactions using tRNA nucleotidyltransferase and 3’-NH2-ATP. This method ensures the efficient and scalable production of the compound, making it suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Adenosine, 3’-amino-3’-deoxy-2’-O-methyl- undergoes several types of chemical reactions, including:
Oxidation: The amino group at the 3’ position can be oxidized under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the amino group.
Substitution: The methyl group at the 2’ position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure specificity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso derivatives, while substitution reactions can produce a variety of functionalized nucleosides.
Aplicaciones Científicas De Investigación
Adenosine, 3’-amino-3’-deoxy-2’-O-methyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of modified nucleic acids and nucleotides.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the production of nucleoside analogs for various biochemical assays and diagnostic tools.
Mecanismo De Acción
The mechanism of action of adenosine, 3’-amino-3’-deoxy-2’-O-methyl- involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The compound targets specific molecular pathways, including those involved in DNA and RNA synthesis. By incorporating into nucleic acids, it can cause chain termination or introduce mutations, thereby inhibiting the replication of viruses or the proliferation of cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
3’-Deoxyadenosine: Lacks the amino group at the 3’ position and the methyl group at the 2’ position.
2’-O-Methyladenosine: Contains a methyl group at the 2’ position but lacks the amino group at the 3’ position.
Cordycepin (3’-deoxyadenosine): Similar to adenosine, 3’-amino-3’-deoxy-2’-O-methyl-, but without the 2’-O-methyl group.
Uniqueness
Adenosine, 3’-amino-3’-deoxy-2’-O-methyl- is unique due to the presence of both the amino group at the 3’ position and the methyl group at the 2’ position. These modifications confer distinct chemical and biological properties, making it a valuable tool in various research and industrial applications.
Propiedades
Número CAS |
444020-62-6 |
|---|---|
Fórmula molecular |
C11H16N6O3 |
Peso molecular |
280.28 g/mol |
Nombre IUPAC |
[(2S,3R,4R,5R)-3-amino-5-(6-aminopurin-9-yl)-4-methoxyoxolan-2-yl]methanol |
InChI |
InChI=1S/C11H16N6O3/c1-19-8-6(12)5(2-18)20-11(8)17-4-16-7-9(13)14-3-15-10(7)17/h3-6,8,11,18H,2,12H2,1H3,(H2,13,14,15)/t5-,6-,8-,11-/m1/s1 |
Clave InChI |
VIEMRHCKBJXZFL-HUKYDQBMSA-N |
SMILES isomérico |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)N |
SMILES canónico |
COC1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



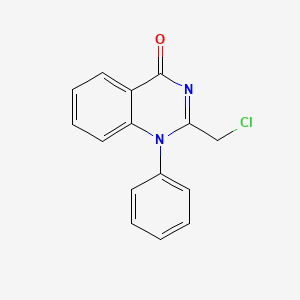
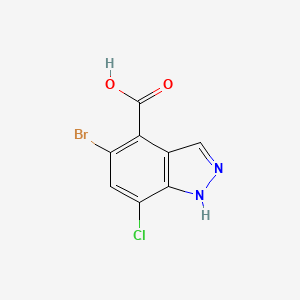


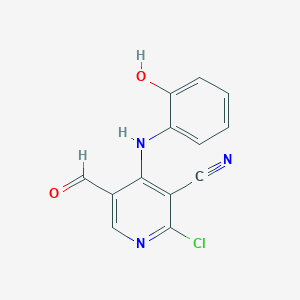
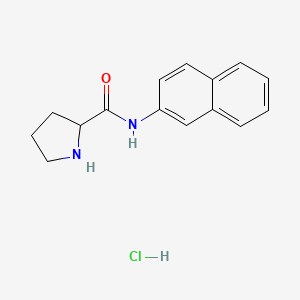
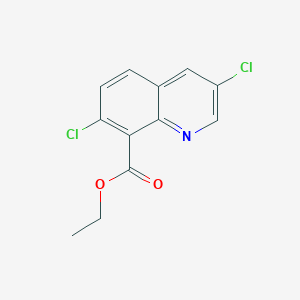



![N'-(Acryloyloxy)[(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B11847071.png)

![3-Methyl-N-(P-tolyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide](/img/structure/B11847084.png)
